spectroscopic data of 5-Methyl-2-pyrazoline NMR IR Mass
spectroscopic data of 5-Methyl-2-pyrazoline NMR IR Mass
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-2-pyrazoline
Introduction: The 5-Methyl-2-pyrazoline Scaffold
Pyrazolines are five-membered heterocyclic rings containing two adjacent nitrogen atoms. The "2-pyrazoline" (or 4,5-dihydro-1H-pyrazole) isomer is a common and stable form. The subject of this guide, 5-methyl-2-pyrazoline, is a fundamental structure within this class. Its characterization is paramount for confirming its synthesis and for understanding its chemical behavior. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's structure, connectivity, and functional groups.
The synthesis of 2-pyrazolines is commonly achieved through the condensation reaction of an α,β-unsaturated carbonyl compound with hydrazine hydrate or its derivatives.[1][2] This reaction proceeds via a Michael addition followed by intramolecular cyclization.
Caption: General workflow for the synthesis of 2-pyrazolines.
Below is the chemical structure of 5-methyl-2-pyrazoline, with atoms numbered for clarity in the subsequent spectroscopic analysis.
Caption: Structure of 5-Methyl-2-pyrazoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-methyl-2-pyrazoline, both ¹H and ¹³C NMR provide critical connectivity information.
¹H NMR Spectroscopy
The proton NMR spectrum of 5-methyl-2-pyrazoline is expected to be highly characteristic due to the stereochemistry of the pyrazoline ring.
Theoretical Analysis & Expected Spectrum: The core of the spectrum is defined by the protons on the C4-C5 bond. The C5 carbon is a chiral center, which renders the two protons on C4 diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts (let's call them HA and HB). These two protons couple to each other (geminal coupling) and to the single proton on C5 (HX, vicinal coupling). This arrangement gives rise to a classic ABX spin system .[1][3]
-
HX (C5-H): This methine proton, adjacent to a nitrogen and bearing a methyl group, will appear as a doublet of doublets (or a multiplet). Its chemical shift is expected in the range of δ 3.2–3.6 ppm.[4]
-
HA and HB (C4-H₂): These diastereotopic methylene protons will each appear as a doublet of doublets. They are typically found in the range of δ 2.9–3.9 ppm, with one proton often shifted further downfield than the other.[2][4]
-
CH₃ (C5-CH₃): The methyl group protons will appear as a doublet due to coupling with the adjacent HX proton, expected around δ 1.2–1.5 ppm.
-
N-H (N1-H): The proton on N1 is exchangeable and may appear as a broad singlet. Its chemical shift can vary significantly depending on solvent and concentration.
Table 1: Predicted ¹H NMR Data for 5-Methyl-2-pyrazoline
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| C5-CH₃ | 1.2 – 1.5 | Doublet (d) | J = 6-7 Hz |
| C4-HA | 2.9 – 3.4 | Doublet of Doublets (dd) | JAB ≈ 16-18 Hz, JAX ≈ 4-5 Hz |
| C4-HB | 3.6 – 3.9 | Doublet of Doublets (dd) | JAB ≈ 16-18 Hz, JBX ≈ 11-12 Hz |
| C5-HX | 3.2 – 3.6 | Multiplet (m) or dd | - |
| N1-H | Variable | Broad Singlet (br s) | - |
Note: Predicted values are synthesized from spectral data of substituted pyrazolines.[1][2][4][5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.
Theoretical Analysis & Expected Spectrum:
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C3: This is an imine carbon (C=N) and will be the most downfield signal in the spectrum, typically appearing around δ 150–160 ppm.[4][6]
-
C5: This carbon is attached to a nitrogen and a methyl group. It is expected to resonate in the range of δ 50–60 ppm.[4]
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C4: The methylene carbon of the ring is expected around δ 40–45 ppm.[4]
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CH₃: The methyl carbon will be the most upfield signal, typically found around δ 15–25 ppm.[7]
Table 2: Predicted ¹³C NMR Data for 5-Methyl-2-pyrazoline
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C H₃ | 15 – 25 |
| C 4 | 40 – 45 |
| C 5 | 50 – 60 |
| C 3 | 150 – 160 |
Note: Predicted values are based on data from related pyrazoline structures.[4][6][7]
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR spectral analysis.
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Sample Preparation: Accurately weigh 10-20 mg of the purified 5-methyl-2-pyrazoline sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[8]
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.[8]
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient signal-to-noise ratio is typically achieved with 16 to 64 scans.[8]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, 1024 or more scans are generally required.[8]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Theoretical Analysis & Expected Spectrum: The IR spectrum of 5-methyl-2-pyrazoline will be dominated by vibrations corresponding to its key functional groups.
-
N-H Stretch: A moderate to sharp absorption band is expected in the 3300–3400 cm⁻¹ region, corresponding to the N-H bond of the secondary amine within the ring.[4]
-
C-H Stretches: Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear just below 3000 cm⁻¹.
-
C=N Stretch: The imine double bond stretch is a key diagnostic peak for the pyrazoline ring, expected to appear in the 1600–1640 cm⁻¹ range.[1][9]
-
N-H Bend: An N-H bending vibration may be observed around 1550-1590 cm⁻¹.[6]
Table 3: Predicted IR Absorption Bands for 5-Methyl-2-pyrazoline
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3300 – 3400 |
| C-H (sp³) | Stretch | 2850 – 3000 |
| C=N | Stretch | 1600 – 1640 |
| N-H | Bend | 1550 – 1590 |
Note: Frequencies are based on data from various pyrazoline derivatives.[1][4][6][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.
Theoretical Analysis & Expected Spectrum: For 5-methyl-2-pyrazoline (C₄H₈N₂), the molecular weight is 84.12 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) is expected at m/z = 84.
The fragmentation of the pyrazoline ring is often initiated by the loss of small, stable molecules or radicals. Based on data from a related compound, 1-isopropyl-5-methyl-2-pyrazoline[10], we can predict a fragmentation pathway involving the loss of a methyl radical or cleavage of the ring.
-
Molecular Ion (M⁺˙): A peak at m/z = 84 corresponding to the intact molecule.
-
[M - CH₃]⁺: Loss of the methyl group from C5 would result in a fragment at m/z = 69 . This is often a prominent peak.
-
Ring Cleavage: Pyrazoline rings can undergo retro-Diels-Alder-type fragmentation or loss of N₂. Loss of ethene (C₂H₄) from the C4-C5 bond could lead to a fragment at m/z = 56 .
Caption: Predicted fragmentation pathway for 5-methyl-2-pyrazoline.
Table 4: Predicted Key Fragments in the Mass Spectrum
| m/z | Proposed Fragment |
|---|---|
| 84 | [M]⁺˙ (Molecular Ion) |
| 69 | [M - CH₃]⁺ |
| 56 | [M - C₂H₄]⁺˙ |
Conclusion
The spectroscopic characterization of 5-methyl-2-pyrazoline relies on a synergistic interpretation of NMR, IR, and MS data. The ¹H NMR spectrum is defined by a characteristic ABX spin system for the ring protons. The ¹³C NMR confirms the four distinct carbon environments, with the imine carbon appearing significantly downfield. IR spectroscopy provides clear evidence of N-H and C=N functional groups, while mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns involving the loss of the methyl group and ring cleavage. Together, these techniques provide an unambiguous structural confirmation of the 5-methyl-2-pyrazoline scaffold.
References
-
Al-Jibouri, M. N. (2022). Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives: Synthesis and Characterization of 5-(thiophen-2-yl)-3-(pyridin-3-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide and their Co(II), Ni(II), Cu(II) and Zn(II) Complexes. Egyptian Journal of Chemistry.
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Sharma, P., & Kumar, A. (2018). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. PMC - PubMed Central.
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Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.
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PubChem. (n.d.). 1-Isopropyl-5-methyl-2-pyrazoline. National Center for Biotechnology Information. Retrieved from
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Al-Majidi, S. M. H., et al. (2020). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI.
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Siddiqui, H. L., et al. (2008). Synthesis and Characterization of a Novel 2-Pyrazoline. MDPI.
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ChemicalBook. (n.d.). 3-Methyl-2-pyrazolin-5-one(108-26-9) IR2 spectrum. Retrieved from
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Al-Bayati, R. I. H. (2010). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Organic Chemistry & Research.
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Abdel-Wahab, B. F., et al. (2012). 2-Pyrazolin-5-One-Based Heterocycles: Synthesis and Characterization. ResearchGate.
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Siddiqui, H. L., et al. (2007). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. MDPI.
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BenchChem. (2025). 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. Application Notes and Protocols. Retrieved from
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Brey, W. S., & Jones, W. M. (1968). Nuclear magnetic resonance spectra of 2-pyrazolines. Canadian Science Publishing.
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ResearchGate. (n.d.). Example 1H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). Retrieved from
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ResearchGate. (n.d.). 13C-NMR spectrum of pyrazoline 9 (125 MHz, CDCl3). Retrieved from
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